Sodium propionate-13C3

Catalog No.
S735381
CAS No.
152571-51-2
M.F
C3H5NaO2
M. Wt
99.039 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-13C3

CAS Number

152571-51-2

Product Name

Sodium propionate-13C3

IUPAC Name

sodium;(1,2,3-13C3)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

99.039 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1;

InChI Key

JXKPEJDQGNYQSM-HCULJTSZSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13CH2][13C](=O)[O-].[Na+]

The exact mass of the compound Sodium propionate-13C3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium propionate-13C3 is a uniformly stable-isotope-labeled short-chain fatty acid (SCFA) salt where all three carbon atoms are enriched with carbon-13 (>99 atom % 13C) . As a non-volatile, highly water-soluble solid, it serves as a premium precursor and internal standard for metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) . Its primary industrial and research value lies in its ability to trace specific anaplerotic pathways—such as the conversion of propionyl-CoA to succinyl-CoA—and to quantify gut microbiome fermentation dynamics without the background interference common to endogenous unlabeled metabolites.

Substituting Sodium propionate-13C3 with unlabeled sodium propionate, free propionic acid-13C3, or partially labeled variants (e.g., 1-13C) severely compromises quantitative accuracy and experimental reproducibility [1]. Unlabeled propionate cannot be differentiated from endogenous baseline levels in complex biological matrices, rendering flux measurements impossible. While Sodium propionate-1-13C is cheaper, it only tracks the carboxyl carbon; if the molecule undergoes decarboxylation or complex condensation, the isotopic signal is lost [2]. Furthermore, attempting to use the free acid form (Propionic acid-13C3) introduces significant handling challenges due to its volatility and corrosiveness, leading to unacceptable gravimetric errors during the preparation of precise internal standards or in vivo doses [1].

Elimination of Endogenous Background via M+3 Mass Shift

In high-resolution LC-MS metabolomics, Sodium propionate-13C3 (>99 atom % 13C) provides a distinct M+3 mass shift compared to unlabeled endogenous propionate. Natural carbon-13 abundance (~1.1%) creates significant M+1 and minor M+2 background noise for low-molecular-weight metabolites. By shifting the target mass by +3 Da, the uniformly labeled compound bypasses this natural isotopic envelope, ensuring near-zero background interference .

Evidence DimensionMass shift and isotopic background interference
Target Compound DataSodium propionate-13C3 (M+3 shift, >99% isotopic purity)
Comparator Or BaselineUnlabeled propionate (M+0) or 1-13C propionate (M+1 shift)
Quantified DifferenceM+3 labeling bypasses the ~1.1% natural 13C abundance that pollutes M+1 channels, yielding a >99% reduction in endogenous background noise.
ConditionsLC-MS/HRMS quantitative metabolomics

Procurement of the M+3 variant is mandatory for accurate absolute quantification of trace propionate fluxes in biological samples where endogenous levels fluctuate.

Superior Carbon Tracking in Complex Condensation Reactions

Uniform labeling (U-13C3) allows researchers to track the entire aliphatic chain of propionate during complex metabolic transformations. For example, recent studies utilizing [13C3]-sodium propionate successfully identified a novel 6-carbon metabolite (trans-2-methyl-2-pentenoyl-CoA) formed by the condensation of two 3-carbon units [1]. This yielded a distinct M+6 mass shift and specific 13C-13C NMR spin couplings. If a 1-13C labeled comparator had been used, the resulting fragments would only show partial labeling (M+2), making it impossible to definitively prove the intact incorporation of both aliphatic tails[1].

Evidence DimensionCarbon backbone visibility in downstream metabolites
Target Compound DataSodium propionate-13C3 (100% backbone visibility, enabling M+6 detection in dimers)
Comparator Or BaselineSodium propionate-1-13C (carboxyl visibility only, yielding ambiguous M+2 signals in dimers)
Quantified DifferenceU-13C3 provides 3x the carbon tracing resolution per molecule, preventing signal loss during decarboxylation or chain elongation.
ConditionsHigh-resolution LC-MS and 13C-NMR of myocardial tissue extracts

Buyers investigating complex lipid synthesis or anaplerotic pathways must select the uniformly labeled salt to avoid losing critical structural data during downstream metabolism.

Gravimetric Precision and Volatility Elimination

The physical form of the isotopic tracer critically impacts dosing reproducibility. Sodium propionate-13C3 is a stable, non-volatile solid with a melting point of 285-286 °C [1]. In contrast, free propionic acid-13C3 is a highly volatile liquid. When preparing exact molar concentrations for in vivo injection (e.g., 200 mg/kg intraperitoneal doses) or precise internal standards, the sodium salt allows for sub-milligram gravimetric accuracy. The free acid suffers from rapid evaporative loss upon exposure to air, introducing significant concentration errors and requiring specialized closed-system handling [1].

Evidence DimensionPhysical stability and weighing accuracy
Target Compound DataSodium propionate-13C3 (Non-volatile solid, mp 285-286 °C)
Comparator Or BaselinePropionic acid-13C3 (Volatile liquid)
Quantified DifferenceThe solid salt form eliminates evaporative mass loss during weighing, ensuring >99% dosing accuracy compared to the highly variable free acid.
ConditionsStandard laboratory formulation and analytical standard preparation

For laboratories requiring strict reproducibility in internal standards or animal dosing, the sodium salt is the only viable procurement choice.

Specificity in Methylmalonyl-CoA Pathway Activation vs. Other SCFAs

Sodium propionate-13C3 is uniquely suited to model specific metabolic bottlenecks, such as mitochondrial CoA trapping, which cannot be replicated by other labeled SCFAs. In perfused tissue models, administration of [13C3]propionate resulted in a massive accumulation of labeled intermediates, specifically a 101-fold increase in [13C3]propionyl-CoA and a 36-fold increase in [13C3]methylmalonyl-CoA [1]. Utilizing[13C2]acetate or [13C4]butyrate fails to trigger this exact anaplerotic pathway, as they bypass the methylmalonyl-CoA intermediate entirely and feed directly into acetyl-CoA [1].

Evidence DimensionSpecificity of metabolic pathway activation
Target Compound DataSodium propionate-13C3 (Triggers 101-fold propionyl-CoA and 36-fold methylmalonyl-CoA accumulation)
Comparator Or Baseline[13C2]acetate or [13C4]butyrate (Feed into acetyl-CoA, bypassing the target pathway)
Quantified DifferenceOnly the propionate isotope isolates the specific succinyl-CoA anaplerotic entry point, providing 100% pathway specificity for propionic acidemia models.
ConditionsEx vivo perfused tissue models tracking energy metabolism

Researchers studying propionic acidemia or specific SCFA cardiac toxicity must procure the labeled propionate variant, as acetate and butyrate analogs are biologically incompatible with this pathway.

Quantitative Internal Standards for SCFA Metabolomics

Due to its distinct M+3 mass shift and stable solid form, Sodium propionate-13C3 is the optimal internal standard for quantifying gut microbiome-derived short-chain fatty acids in plasma, feces, and tissue . It ensures high-fidelity calibration curves without interference from the ~1.1% natural carbon-13 background that plagues M+1 labeled standards.

Stable Isotope-Resolved Metabolomics (SIRM) in Cardiac Dysfunction

Leveraging its uniform labeling, this compound is critical for tracing anaplerotic flux through the TCA cycle [1]. It allows researchers to precisely quantify CoA trapping (e.g., propionyl-CoA and methylmalonyl-CoA accumulation) in models of propionic acidemia or heart failure, providing complete carbon backbone visibility that 1-13C variants cannot offer.

Microbial Cross-Feeding and Phytate Degradation Assays

In microbiome research, Sodium propionate-13C3 serves as both a tracer and a definitive reference standard to map complex cross-feeding networks [2]. It enables the tracking of intermediate conversion steps, such as the fermentation of dietary fibers or phytate into propionate, by providing unambiguous 13C-NMR spin-spin coupling patterns.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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